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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

Selectivity Profile of LY3000328

The table below summarizes the in vitro potency and selectivity data for LY3000328 and a closely related

analog, compound 9.

hCat S mCat S .. - .
Compound Selectivity Against Other Cysteine Proteases

ICso (NM)  ICs0 (NM)

LY3000328 7.70 £ 1.67 £1.17 "Very high selectivity" against other cysteine
(Compound 5) 5.85[1] [1] proteases such as Cat L, Cat K, Cat B, and Cat V [1].
Compound 9 124 + 3.91+0.71 "Very high selectivity" against other cysteine

6.48 [1] [1] proteases such as Cat L, Cat K, Cat B, and Cat V [1].

Experimental Protocol for Selectivity Assessment

The selectivity data was generated through standardized enzyme inhibition assays [1].

e Enzyme Sources: Inhibition assays were performed using human Cathepsin S (hCat S) and mouse
Cathepsin S (mCat S). Selectivity was assessed against a panel of other cysteine proteases,
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including Cathepsin L (Cat L), Cathepsin K (Cat K), Cathepsin B (Cat B), and Cathepsin V (Cat
V) [1].

e Experimental Measure: The primary measure of potency was the half-maximal inhibitory
concentration (ICso), which is the concentration of a compound required to inhibit 50% of the
enzyme's activity under specified conditions. The data is presented as the mean ICso *+ standard
deviation from multiple experimental replicates (n) [1].

Mechanism and Structural Basis for Selectivity

LY3000328 achieves its selectivity through a unique non-covalent mechanism of action.

¢ Non-covalent Inhibition: Unlike many early cathepsin inhibitors that form a reversible or irreversible
covalent bond with the active-site cysteine (Cys25), LY3000328 is a honcovalent inhibitor [1]. This
means it binds to the enzyme through intermolecular forces (like hydrogen bonds and hydrophobic
interactions) without forming a chemical bond with Cys25, which may contribute to its specificity and
reduce potential off-target reactivity [1].
¢ Novel Binding Mode: The binding mode was elucidated through protein X-ray crystallography [1].
The structure of the Cat S-LY3000328 complex reveals that the inhibitor occupies the S2 and S3
subsites of the enzyme's binding pocket [1] [2]. It does not interact directly with the catalytic Cys25
residue, which is a key differentiator from covalent inhibitors [1].
¢ Key Interactions: Critical interactions that confer potency and selectivity include [1]:
o A hydrogen bond between the benzamide NH of LY3000328 and the carbonyl oxygen of Gly69
in Cat S.
o A hydrogen bond between the carbamate carbonyl oxygen of LY3000328 and the NH of Gly69.
o A hydrogen bond between the NH of the carbamate group and the backbone carbonyl of
Asnl63.
o Aromatic ring systems in the inhibitor that form "face-to-edge" interactions with Phe70 in the S3
pocket.

This specific interaction profile with the S2 and S3 pockets, which have distinct amino acid residues

compared to other cathepsins, is the fundamental reason for its high selectivity for Cat S over Cat K and Cat
L [2].

Experimental Workflow and Mechanism of Action

The following diagrams summarize the key experimental workflow and the drug's mechanism.
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e Figure 1: Key experimental steps in the discovery and profiling of LY3000328, highlighting the central
role of enzyme assays and structural analysis [1].*
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e Figure 2: The structural mechanism of LY3000328, showing how its binding to specific enzyme
pockets without covalent bonds leads to high selectivity [1] [2].*

Summary of Selectivity Advantage

LY3000328 represents a class of selective, non-covalent Cat S inhibitors. Its selectivity stems from a
designed interaction with the S2 and S3 subsites of the Cat S enzyme, avoiding the catalytic cysteine that is
common to many off-target cysteine proteases. This profile makes it a valuable tool for probing Cat S

biology and for potential therapeutic applications where selective inhibition is critical [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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